PTZ-256

Description

Historical Context and Evolution of PTZ-256 in Neuropharmacological Research

The broader class of phenothiazine (B1677639) derivatives has a significant history in neuropharmacological research, particularly stemming from the serendipitous discovery of early antipsychotic drugs like chlorpromazine (B137089) in the 1950s. acnp.org This period marked a turning point, stimulating extensive research into compounds with similar structures and potential effects on mental pathology. acnp.org While specific historical details on the initial synthesis and early investigations of this compound are less widely documented in the provided sources, its classification as a phenothiazine derivative places it within this lineage of compounds explored for their neurotropic properties. nih.gov The evolution of neuropharmacological research has increasingly focused on understanding the molecular targets and pathways through which such compounds exert their effects. acnp.org

Role of this compound as a Pharmacological Tool in Preclinical Investigations

This compound serves as a valuable pharmacological tool in preclinical investigations, primarily in the context of studying neurological conditions and exploring potential therapeutic interventions. Its utility stems from its ability to interact with specific molecular targets involved in neurotransmission. Preclinical studies are crucial in the drug development pipeline, providing essential information on the potential efficacy and mechanisms of novel compounds before clinical trials. nih.govunina.it

Development of Mechanistic Insights in Experimental Models

Experimental models, particularly animal models, are fundamental to developing mechanistic insights into the actions of compounds like this compound. nih.govnih.gov As a phenothiazine derivative, this compound is understood to interact with neurotransmitter receptors, notably the gamma-aminobutyric acid (GABA) receptor. This interaction is believed to contribute to its observed biological activities, such as anticonvulsant properties.

Detailed research findings in experimental models have shed light on the molecular and biochemical changes associated with the administration of compounds related to this compound or utilizing similar mechanisms. For instance, studies using pentylenetetrazole (PTZ), another compound that interacts with GABA receptors and is widely used to induce seizures in animal models, have provided significant insights into the mechanisms underlying neuronal hyperexcitability and the effects of modulatory agents. nih.govnih.govfrontiersin.orgbiorxiv.org PTZ induces seizures by antagonizing GABA receptors, particularly the GABAᴀ receptor complex. nih.gov Research in PTZ-induced seizure models has revealed changes in brain metabolism, enzyme activity, and neurotransmitter levels. mdpi.commedigraphic.comfrontiersin.org For example, repeated administration of PTZ has been shown to lead to alterations in protein post-translational modifications and increased levels of certain enzymes in kindled animals. mdpi.com Studies have also investigated the impact of PTZ-induced seizures on oxidative stress and the levels of neurotransmitters like glutamate (B1630785) and GABA in brain regions such as the hippocampus and cortex. mdpi.comfrontiersin.orgtums.ac.ir

While direct detailed mechanistic studies specifically on this compound in the provided search results are limited, its classification as a phenothiazine derivative and its reported interaction with GABA receptors suggest that research methodologies and findings from studies on related compounds and models, such as PTZ-induced seizures, are highly relevant to understanding its potential mechanisms of action in neuropharmacological contexts. nih.gov The study of this compound in experimental models can contribute to a broader understanding of how phenothiazine derivatives modulate neurotransmission and impact neurological functions.

Utility in Screening for Modulatory Agents

This compound, or related compounds and models based on their activity, can be utilized in screening processes to identify agents that can modulate their effects or the biological pathways they influence. ufrgs.br Given its reported interaction with GABA receptors and potential anticonvulsant properties, this compound could potentially be employed in screens searching for compounds that modulate GABAergic neurotransmission or possess anticonvulsant activity. frontiersin.orgufrgs.br

Experimental models, such as PTZ-induced seizure models, are commonly used for screening potential anti-seizure drugs. frontiersin.orgresearchgate.net These models allow researchers to evaluate the ability of novel compounds to delay seizure onset, reduce seizure severity, or decrease mortality. frontiersin.org By observing the effects of candidate agents on PTZ-induced seizures, researchers can gain insights into their potential therapeutic efficacy and mechanisms of action. frontiersin.orgfrontiersin.org The utility of such models in screening is well-established in neuropharmacology. ufrgs.brresearchgate.net

While the provided information does not detail specific screening protocols utilizing this compound directly, its properties suggest its potential application in similar screening paradigms focused on identifying agents that modulate neurotransmitter systems or have effects on neuronal excitability. ufrgs.br The use of compounds like PTZ in screening programs highlights the broader application of agents that perturb neurological systems as tools for discovering new therapeutic compounds. biorxiv.orggoogle.com

Table 1: Select Research Findings in PTZ-Induced Seizure Models Relevant to Mechanistic Insights

| Model/Condition | Observed Change | Brain Region(s) Studied | Reference |

| Repeated PTZ administration | Changes in brain metabolism and enzyme activity (e.g., increased LDH, GOT) | Kindled animals | |

| Repeated PTZ administration | Biphasic response in protein post-translational modifications (PTMs) | Kindled animals | mdpi.com |

| PTZ-induced seizures | Increased oxidative stress (e.g., elevated MDA, reduced total SH groups) | Cortex, Hippocampus | tums.ac.ir |

| PTZ-induced kindling | Increased glutamate levels | Hippocampus, Cortex | frontiersin.org |

| PTZ-induced kindling | Increased GABA levels (with certain treatments) | Hippocampus, Cortex | frontiersin.org |

| Acute PTZ administration | Increased 5-HT and DA levels; increased 5-HT and NA levels in cerebellum | Hippocampus, Cortex, Cerebellum | medigraphic.com |

| PTZ treatment | Upregulation of epilepsy-related genes (e.g., Fos, Egr1, Arc, Ccl4, Bdnf) | Hippocampus, Neocortex, Prefrontal cortex | peerj.com |

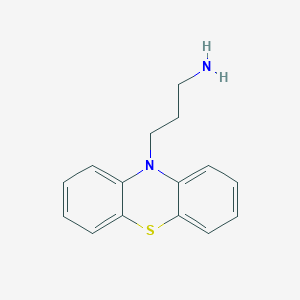

Structure

3D Structure

Properties

IUPAC Name |

3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDZEFBOMRMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Ptz 256 Action

Elucidation of Direct Molecular Targets of PTZ-256

The direct molecular targets of this compound are crucial for understanding its initial interactions within the cellular environment. Studies indicate that this compound engages with neurotransmitter receptors and can influence enzyme activity and ion channel function.

Receptor Binding Affinities and Allosteric Modulation (e.g., GABAergic System Interactions)

As a phenothiazine (B1677639) derivative, this compound is reported to interact with neurotransmitter receptors, including the gamma-aminobutyric acid (GABA) receptor. This interaction is suggested to contribute to its observed anticonvulsant properties. wikipedia.org While the precise binding affinities and details of allosteric modulation within the GABAergic system require further detailed investigation, the interaction with GABA receptors represents a key aspect of this compound's molecular activity. wikipedia.org

Enzyme Modulation and Functional Consequences

This compound may also exert its effects through the inhibition of certain enzymes. wikipedia.org Beyond enzyme inhibition, it is also suggested to modulate ion channels, contributing to its broader biological activities. wikipedia.org Further research findings indicate that this compound affects protein acylation systems within the brain. Specifically, studies have shown that it decreases the expression of the desuccinylase SIRT5 while concurrently altering the succinylation levels of specific proteins. wikipedia.org These alterations in protein acylation patterns may play a role in the metabolic changes observed in relevant biological models. wikipedia.org

Intracellular Signaling Cascades Influenced by this compound

This compound has been shown to influence intracellular signaling cascades, impacting pathways involved in inflammation and potentially other cellular processes.

Mammalian Target of Rapamycin (mTOR) Pathway Dysregulation and Activation Dynamics

Information directly linking this compound (3-(10H-phenothiazin-10-yl)propane-1-amine) to the dysregulation and activation dynamics of the Mammalian Target of Rapamycin (mTOR) pathway was not found in the provided search results focusing specifically on this compound. Research in this area may be limited or not publicly available in the indexed literature.

Wnt/β-catenin Signaling Pathway Alterations in this compound Models

Based on the provided search results specifically pertaining to this compound (3-(10H-phenothiazin-10-yl)propane-1-amine), there is no direct information available regarding its influence or alteration of the Wnt/β-catenin signaling pathway. Further studies are needed to explore any potential interactions between this compound and this pathway.

Inflammasome Pathway Activation (e.g., NLRP3) and Neuroinflammatory Responses

Research indicates that this compound modulates neuroinflammatory pathways, particularly through its influence on the NLRP3 inflammasome. wikipedia.org This modulation of the NLRP3 inflammasome has been shown to result in decreased seizure severity and a reduction in blood-brain barrier (BBB) dysfunction, highlighting its critical role in maintaining neural homeostasis. wikipedia.org The activation of the NLRP3 inflammasome is a key component of the innate immune response and its modulation by this compound suggests a potential mechanism by which this compound can influence neuroinflammatory processes. wikipedia.org

Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Pathways Interplay

Detailed research findings specifically elucidating the interplay of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways in the context of this compound action are not extensively available in the consulted sources focusing on this particular chemical compound. These pathways are fundamental signaling cascades involved in various cellular processes, including proliferation, differentiation, and survival, and are subjects of broad pharmacological research. However, their specific modulation and the nature of their interplay by this compound require further dedicated investigation to be fully characterized.

Neurotransmitter System Modulation by this compound

Studies suggest that this compound exerts some of its effects through interactions with neurotransmitter systems. nih.gov As a phenothiazine derivative, this class of compounds is known to interact with various neurotransmitter receptors. nih.gov

Monoaminergic System Dynamics: Serotonin (5-HT), Dopamine (B1211576) (DA), and Noradrenaline (NA) Concentration Changes

Evidence suggests that this compound may modulate dopamine receptor activity, which has been identified as a potential mechanism underlying some of its observed properties, such as potential antipsychotic effects. nih.gov However, detailed data on specific concentration changes of key monoamines, including Serotonin (5-HT), Dopamine (DA), and Noradrenaline (NA), directly attributable to the action of this compound were not comprehensively found in the consulted literature focusing solely on this compound. While monoaminergic systems are crucial in regulating various brain functions and are targeted by numerous therapeutic agents, the precise dynamics of this compound's influence on the concentrations of these neurotransmitters require further specific investigation.

Ptz 256 in Preclinical Disease Modeling and Pathophysiological Investigations

Neurodevelopmental and Neurodegenerative Disease Research Utilizing PTZ-256

Applications in Neurodevelopmental Disorder Research (e.g., Down Syndrome Models)

Pentylenetetrazole has been employed in models of neurodevelopmental disorders, particularly in research related to Down Syndrome. Studies utilizing the Ts65Dn mouse model, which exhibits features relevant to Down Syndrome, have investigated the cognitive deficits associated with this condition biologists.comresearchgate.net. Cognitive impairment in Ts65Dn mice has been linked to excessive GABA-mediated inhibition in the hippocampus bioworld.com. Treatment with non-epileptogenic doses of PTZ, a noncompetitive GABA-A antagonist, has demonstrated improvements in cognitive function in these mouse models. For instance, a 17-day regimen of PTZ treatment resulted in improved performance in novel object recognition tasks, with these improvements persisting for up to two months after the treatment period bioworld.comwikidoc.org. These findings suggest that modulating excessive inhibition in specific brain regions could be a potential therapeutic strategy for cognitive deficits in Down Syndrome bioworld.com.

Neuroinflammation and Oxidative Stress Responses in this compound Models

PTZ-induced conditions are associated with significant neuroinflammatory and oxidative stress responses in the brain, contributing to the observed pathology.

Inflammatory Cytokine Profiles (e.g., TNF-α, IL-1β, IL-18) in this compound Induced Conditions

Neuroinflammation is a prominent feature in PTZ-induced seizure models. Elevated levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-18 (IL-18), have been consistently reported in brain regions such as the hippocampus and cortex following PTZ administration nih.govfrontiersin.orgscielo.brneurosci.cnmdpi.comresearchgate.netmdpi.comcore.ac.ukru.nlcpn.or.kr.

Research indicates that in a PTZ-induced epilepsy model, heightened neuroinflammation, evidenced by increased levels of TNF-α, IL-1β, and IL-18, contributes to cognitive dysfunction nih.gov. Studies have measured these cytokine levels in both peripheral blood and hippocampal regions, showing significant upregulation in PTZ-treated groups compared to controls nih.gov. For example, protein levels of TNF-α, IL-1β, and IL-18 in peripheral serum, as well as their mRNA levels in hippocampal regions, were found to be significantly elevated in the PTZ category nih.gov.

While some studies in PTZ kindling models have noted relatively low inflammation and difficulty in reliably detecting certain inflammatory mediators, others clearly demonstrate increased levels of IL-1β and its receptor IL-1R1 in the hippocampus and cortex frontiersin.orgresearchgate.net. Elevated IL-1β concentration in the hippocampus has been considered a biomarker of ongoing inflammatory processes in the context of fully developed seizures researchgate.net.

Table 1: Inflammatory Cytokine Levels in PTZ Models

| Cytokine | Brain Region/Sample | Observation in PTZ Models | Source |

| TNF-α | Hippocampus, Cortex, Peripheral Blood | Significantly Upregulated | nih.govfrontiersin.orgscielo.brneurosci.cnmdpi.comru.nlcpn.or.kr |

| IL-1β | Hippocampus, Cortex, Peripheral Blood | Significantly Upregulated | nih.govfrontiersin.orgscielo.brneurosci.cnmdpi.comresearchgate.netru.nlcpn.or.kr |

| IL-18 | Peripheral Blood, Spinal Cord (in SCI model, relevant to neuroinflammation) | Significantly Upregulated | nih.govmdpi.comcpn.or.kr |

| IL-6 | Hippocampus, Cortex, Peripheral Blood | Upregulated in some studies, not significantly different in others | frontiersin.orgscielo.brmdpi.comru.nlcpn.or.kr |

Glial activation, including astrogliosis (increase in astrocytes) and microgliosis (increase in microglia), is also a consistent finding in PTZ models and contributes to the neuroinflammatory environment nih.govbrieflands.comspiedigitallibrary.org. Activated glial cells release pro-inflammatory factors, further exacerbating inflammation mdpi.combrieflands.com.

Redox Balance and Antioxidant System Perturbations in the Context of this compound Kindling

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is significantly involved in the pathophysiology of PTZ-induced seizures and kindling mdpi.comrbmb.netfrontiersin.orgnih.govcapes.gov.brbrieflands.com. PTZ-induced seizures have been shown to intensify oxidative stress by increasing markers of lipid peroxidation, such as malondialdehyde (MDA), and depleting endogenous antioxidant defenses mdpi.comfrontiersin.orgnih.govcapes.gov.brbrieflands.com.

Antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), as well as levels of reduced glutathione (GSH) and total antioxidant capacity (TAC), are often decreased in brain tissue following PTZ-induced seizures, particularly in regions like the hippocampus and cerebral cortex mdpi.comrbmb.netfrontiersin.orgnih.govcapes.gov.br. Conversely, MDA levels are typically elevated mdpi.comfrontiersin.orgnih.govbrieflands.com.

Table 2: Oxidative Stress Markers and Antioxidant Levels in PTZ Models

| Marker/Antioxidant | Brain Region/Sample | Observation in PTZ Models | Source |

| MDA (Malondialdehyde) | Brain tissue (Hippocampus, Cortex), Erythrocytes, Liver | Significantly Increased | mdpi.comrbmb.netfrontiersin.orgnih.govcapes.gov.brbrieflands.com |

| SOD (Superoxide Dismutase) | Brain tissue (Hippocampus, Cortex), Erythrocytes, Liver | Significantly Decreased | mdpi.comrbmb.netfrontiersin.orgnih.govcapes.gov.br |

| GPx (Glutathione Peroxidase) | Brain tissue (Hippocampus, Cortex), Erythrocytes, Liver | Significantly Decreased | mdpi.comrbmb.netfrontiersin.orgcapes.gov.br |

| GSH (Reduced Glutathione) | Brain tissue, Liver, Kidney | Decreased | nih.govcapes.gov.brnih.govsignosisinc.com |

| TAC (Total Antioxidant Capacity) | Brain tissue | Decreased | rbmb.net |

The Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response, has also been implicated in PTZ-induced epilepsy. Studies suggest that aging may increase sensitivity to PTZ via down-regulation of the Nrf2/HO-1 antioxidant system rbmb.net. Activation of Nrf2 is considered an endogenous adaptive mechanism to protect the brain against oxidative damage during epilepsy rbmb.net.

Synaptic Plasticity and Neuronal Network Alterations Induced by this compound

PTZ administration and the resulting seizure activity lead to significant alterations in synaptic plasticity and neuronal networks, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.

Long-Term Potentiation (LTP) and Depression (LTD) Modulation

Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), are fundamental processes underlying learning and memory pressbooks.pubnih.govhellobio.com. PTZ models have revealed impairments in these processes.

Impaired LTP in the hippocampus is a common finding in PTZ-induced seizure models bioworld.comwikidoc.orgnih.govmdpi.comresearchgate.netresearchgate.net. For instance, Ts65Dn mice, a model for Down Syndrome, exhibit impaired or absent LTP in the hippocampal dentate gyrus, which can be normalized by treatment with GABA-A antagonists like PTZ bioworld.com.

Studies investigating the long-term consequences of PTZ-induced seizures in rats have shown delayed impairment of hippocampal synaptic plasticity, with attenuated LTP observed weeks after the seizure event nih.govresearchgate.net. The mechanism of plasticity induction can also be altered, potentially involving greater reliance on perisynaptic NMDA receptors and requiring the activation of metabotropic glutamate (B1630785) receptors (mGluR1) for LTP induction in post-seizure conditions nih.govmdpi.comresearchgate.net. While NMDA receptors are crucial for initiating LTP, the expression of LTP is primarily mediated by AMPA receptors . LTD, often considered the reverse of LTP, also involves NMDA receptors and the removal of AMPA receptors from the postsynaptic membrane pressbooks.pubnih.gov.

Neuronal Loss, Gliosis, and Morphological Changes in Hippocampal and Cortical Regions

Repeated administration of PTZ, particularly in kindling models, leads to structural changes in the brain, including neuronal loss and gliosis brieflands.comnih.govnih.govscielo.org.mxnih.govismrm.orgfrontiersin.orgresearchgate.netuef.fi. These changes are particularly evident in the hippocampus and cortex, regions highly susceptible to seizure-induced damage brieflands.comnih.govscielo.org.mxnih.govismrm.orgfrontiersin.orgresearchgate.net.

Neuronal necrosis has been observed in hippocampal subfields such as CA1, CA3, and the dentate gyrus in PTZ-treated animals scielo.org.mx. The extent of neuronal loss can correlate with the severity and frequency of seizures ismrm.org. For example, in PTZ-kindled rats, a negative correlation has been observed between the sum of seizure scores and the hippocampal NAA/tCr ratio, a marker of neuronal integrity ismrm.org.

Methodological Approaches for Ptz 256 Research

In Vitro Experimental Systems for PTZ-256 Investigation

In vitro studies provide controlled environments to examine the direct effects of this compound on cells and biological molecules, aiding in the elucidation of its fundamental mechanisms of action.

Cell Culture Models

Cell culture models are utilized to assess the effects of this compound on cellular functions. Primary neuronal cultures and established cell lines, such as SH-SY5Y cells, can be employed to investigate the compound's influence on neuronal processes, including neurotransmitter release. While induced pluripotent stem cell (iPSC)-derived neural cultures and hippocampal cultures are utilized in general neuropharmacological research and seizure modeling, their specific application to studying this compound is not detailed in the provided sources. frontiersin.org Similarly, co-culture systems represent a broader cell culture methodology, without specific mention in relation to this compound research in the provided context. uu.nl

Biochemical and Biophysical Assay Formats for Target Engagement

Biochemical and biophysical assays are crucial for identifying and characterizing the interaction of this compound with its molecular targets. Competitive binding assays, such as those involving radioligand displacement, can be used to validate predicted interactions with receptors, potentially including NMDA or sigma-1 receptors. Although various biochemical and biophysical techniques like Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and Transfection-Resonance Energy Transfer (TRIC) are standard tools for studying molecular interactions, their specific application in published research on this compound is not detailed in the provided search results. mdpi.comjci.orgscholaris.ca Biochemical analyses have been applied in studies utilizing models induced by Pentylenetetrazol (PTZ) to assess parameters like oxidative stress markers and enzyme activities. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net

Cellular Assays

Cellular assays are employed to measure the functional consequences of this compound exposure on cellular activity. These can include assays to assess changes in intracellular signaling pathways modulated by the compound or reporter gene assays designed to evaluate the activation or repression of specific genes influenced by this compound. mdpi.com Studies involving Pentylenetetrazol (PTZ) have utilized cellular assays to observe phenomena like epileptiform burst firing in cell cultures. frontiersin.org

In Vivo Animal Models for this compound Studies

In vivo studies using animal models are essential for evaluating the systemic behavioral and physiological effects of this compound within a complex biological system.

Rodent Models (Rats and Mice)

Rodent models, including rats and mice, are widely used in neuropharmacological and neurobehavioral research to study compounds like this compound. These models are suitable for assessing potential anticonvulsant, antipsychotic, and other effects on the central nervous system. Behavioral tests, such as the forced swim test to evaluate antidepressant-like activity or the open-field test to assess anxiolytic effects, can be incorporated. While the provided sources extensively describe the use of rodent models, particularly those involving Pentylenetetrazol (PTZ)-induced seizures, for studying epilepsy and evaluating anticonvulsant efficacy, these studies primarily use PTZ as a seizure-inducing agent rather than focusing on the compound this compound itself. nih.govfrontiersin.orgdntb.gov.uaresearchgate.netegi.comnih.govresearchgate.netmdpi.commdpi.comdeymed.comeneuro.orgwur.nlresearchgate.netumsu.ac.irfrontiersin.orgmdpi.comlabor-duesseldorf.de However, one source indicates that studies have investigated the anticonvulsant effects of this compound using animal models, reporting significant reductions in seizure frequency compared to control groups.

Electrophysiological Recordings

Electrophysiological recordings, such as electroencephalography (EEG), are valuable tools for monitoring and analyzing the effects of this compound on brain electrical activity in vivo. These methods can detect alterations in brainwave patterns and identify paroxysmal activity, which are relevant for evaluating anticonvulsant or proconvulsant potential. egi.comnih.gov While EEG analysis is commonly employed in studies using Pentylenetetrazol (PTZ)-induced seizure models to assess seizure severity and frequency, specific findings regarding the direct effects of this compound on EEG are not detailed in the provided search results. researchgate.netegi.comresearchgate.netdeymed.comfrontiersin.orgmdpi.comnih.gov EEG systems with capabilities for recording from a large number of channels (e.g., up to 256) are available for comprehensive brain activity analysis. egi.comdeymed.comdeymed.comnatus.com

Neurochemical Analysis (e.g., High-Performance Liquid Chromatography for Monoamine Concentrations)

Neurochemical analysis is crucial for understanding the impact of this compound on the nervous system. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for measuring neurotransmitter levels in biological samples, including brain tissue and dialysates. nih.govresearchgate.netspringernature.commdpi.com This method is particularly effective for analyzing biogenic amines, such as monoamine neurotransmitters, which are present at nanomolar to micromolar concentrations in the brain. mdpi.comescholarship.org

HPLC coupled with electrochemical detection (HPLC-ECD) is a sensitive and selective method for detecting electrochemically active compounds like monoamine neurotransmitters and their metabolites without the need for derivatization. escholarship.orgnih.govlcms.cz Microdialysis is often coupled with HPLC to monitor neurotransmitters in the extracellular fluid of the brain in vivo. mdpi.comescholarship.orgnih.gov This allows researchers to study dynamic changes in neurochemical levels. mdpi.com

Studies utilizing HPLC-ECD have successfully measured various monoamines and their metabolites in brain tissue from different species, including rats and zebrafish. turkjps.orgcsic.es For example, a validated HPLC-ECD method was developed for the simultaneous determination of nine catecholamines in rat brain, demonstrating good selectivity and sensitivity. turkjps.org Another method using ultra-high performance liquid chromatography (UHPLC) with electrochemical detection achieved low limits of detection for monoamine neurotransmitters in microdialysis samples. nih.gov These techniques enable the precise quantification of neurochemical changes that may be induced by this compound, providing insights into its potential mechanisms of action within the brain.

Immunohistochemical and Molecular Biology Techniques (e.g., Protein Expression, Gene Expression, Neuronal Markers)

Immunohistochemistry (IHC) and various molecular biology techniques are essential for investigating the cellular and molecular effects of this compound. IHC utilizes the specific binding of antibodies to target proteins or amino acids within tissue sections, allowing for their localization and visualization. irispublishers.comirispublishers.comparkinsonsroadmap.org This technique is invaluable in neuroscience for mapping the spatial distribution of neurotransmitters, receptors, ion channels, and signaling molecules across different brain regions. irispublishers.comirispublishers.com IHC enables researchers to determine the cellular localization and abundance of these molecules, which is critical for understanding neural circuitry and neurochemical signaling pathways. irispublishers.comirispublishers.com

Molecular biology techniques, such as quantitative polymerase chain reaction (qPCR) or RNA sequencing, can be employed to analyze gene expression levels. Changes in mRNA levels can indicate how this compound might influence the transcription of genes encoding proteins relevant to neuronal function or other biological processes. scielo.org.mx Combining these approaches allows for a comprehensive understanding of how this compound impacts both protein and gene expression, providing insights into the molecular pathways affected by the compound.

Computational and 'Omics' Methodologies in this compound Research

Computational and 'omics' methodologies play an increasingly significant role in modern drug discovery and research, offering powerful tools for analyzing complex biological data and predicting molecular interactions. nih.govnuvisan.comacs.orgmdpi.com

Molecular Docking and Pharmacophore Screening for Target Identification

Molecular docking is a structure-based computational technique used to predict the binding interactions between a small molecule (ligand), such as this compound, and a target macromolecule, typically a protein. nih.govrsc.orgjove.comoup.com This method aims to determine the most favorable orientation and conformation of the ligand within the target's binding site, providing insights into binding affinity and potential specificity. nih.govrsc.orgjove.comoup.com Molecular docking can be used to identify potential molecular targets for this compound by screening against databases of protein structures. nih.govrsc.orgoup.compatsnap.com

Pharmacophore modeling is another computational approach that describes the essential steric and electronic features of a molecule necessary for optimal interaction with a specific biological target. nih.govdovepress.comdergipark.org.trnih.gov Pharmacophore models can be generated based on the structure of the ligand or the target. dergipark.org.trnih.gov Pharmacophore screening involves searching chemical libraries to identify compounds that match the pharmacophore features, which can aid in identifying potential targets or finding molecules with similar activity to this compound. nih.govdovepress.comdergipark.org.trnih.govlilab-ecust.cn These computational techniques accelerate the initial stages of research by predicting potential interactions and identifying promising targets for further experimental validation. nih.govrsc.orgoup.comlilab-ecust.cn

Deep Learning and Machine Learning Approaches for Drug-Target Interaction Prediction

Machine learning (ML), including deep learning (DL), has become an indispensable tool in cheminformatics and drug discovery. nih.govnuvisan.comacs.orgmdpi.comacs.org ML algorithms can analyze vast amounts of biological and chemical data to identify hidden patterns and make predictions. nih.govnuvisan.comacs.org In the context of this compound research, ML and DL approaches can be applied to predict drug-target interactions based on features extracted from the compound's structure and the target proteins. nih.govacs.orgpatsnap.comacs.org

These predictive models can help prioritize potential targets identified through molecular docking or suggest novel interactions that may not be immediately obvious from experimental data. nih.govnuvisan.comacs.orgpatsnap.com ML-based frameworks have been successfully applied to various tasks in bioinformatics and cheminformatics, including the prediction of protein structures, binding sites, and the identification of new therapeutic targets. nih.govacs.org By leveraging these computational methods, researchers can enhance the efficiency of identifying potential targets and understanding the polypharmacology of this compound. nuvisan.commdpi.com

Proteomics and Metabolomics in this compound Induced Biological States

Proteomics and metabolomics are 'omics' disciplines that involve the large-scale study of proteins and metabolites, respectively, within a biological system. scielo.org.mxnih.govresearchgate.netnih.gov These approaches can provide a comprehensive view of the molecular changes induced by a compound like this compound.

Proteomics aims to characterize the entire complement of proteins expressed in a cell, tissue, or organism, providing insights into cellular processes and disease mechanisms. scielo.org.mxnih.gov By comparing the proteomic profiles of biological samples before and after exposure to this compound, researchers can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions. scielo.org.mxresearchgate.net This can help elucidate the molecular mechanisms underlying the effects of this compound and identify potential protein targets or biomarkers. scielo.org.mxresearchgate.netnih.gov Mass spectrometry is a key technology used in proteomics for protein identification and quantification. nih.gov

Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. Changes in metabolite profiles can reflect the downstream effects of this compound on various metabolic pathways. By analyzing the metabolome, researchers can gain insights into how the compound affects cellular energy metabolism, signaling pathways, and other biochemical processes. nih.gov Integrating data from both proteomics and metabolomics can provide a more holistic understanding of the biological impact of this compound. scielo.org.mxnih.gov

Functional Genomics Approaches (e.g., CRISPR-Cas9, shRNA) for Target Validation

Functional genomics approaches, such as using CRISPR-Cas9 or shRNA, are powerful tools for validating the role of specific genes or proteins identified as potential targets of this compound through computational or 'omics' methods. nih.gov

CRISPR-Cas9 is a gene editing technology that allows for precise modifications to the genome, including knocking out or altering the expression of specific genes. nih.gov By using CRISPR-Cas9 to manipulate the expression of a suspected target gene, researchers can observe the effect on the biological response to this compound. If altering the gene's expression changes the compound's effect, it provides strong evidence that the gene product is indeed a relevant target.

Similarly, shRNA (short hairpin RNA) can be used to silence the expression of specific genes. nih.gov Delivering shRNA constructs into cells or organisms can reduce the levels of a target protein, allowing researchers to study the functional consequences of its depletion in the presence of this compound.

Translational Relevance of Ptz 256 Preclinical Findings

Contribution to Understanding Disease Pathobiology and Etiology

Preclinical findings regarding PTZ-256 have contributed to a deeper understanding of the pathobiology and etiology of certain diseases, particularly those involving neuroinflammation and neurotransmitter dysfunction. Research indicates that this compound modulates neuroinflammatory pathways, specifically highlighting an interaction with the NLRP3 inflammasome nih.gov. This modulation has been associated with decreased seizure severity and a reduction in blood-brain barrier (BBB) dysfunction, processes critical for maintaining neural homeostasis nih.gov.

Furthermore, studies suggest that this compound affects acylation systems within the brain nih.gov. Alterations in protein acylation are increasingly recognized for their roles in various neurological and psychiatric disorders, suggesting that the compound's influence on these systems could provide insights into disease mechanisms. The interaction of this compound with neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor, is also significant, as dysfunction in GABAergic signaling is implicated in conditions like epilepsy nih.gov. Additionally, the potential of this compound to modulate dopamine (B1211576) receptor activity points towards its relevance in studying the etiology of conditions associated with dopaminergic dysregulation, such as psychosis nih.gov.

Role in Drug Discovery and Lead Compound Evaluation in Preclinical Development

This compound is under investigation for its therapeutic potential, particularly for its observed anticonvulsant and antipsychotic properties in preclinical settings nih.gov. Its classification as a phenothiazine (B1677639) derivative, a class of compounds known for interacting with dopamine receptors, positions it as a relevant subject in the search for new psychotherapeutic agents nih.gov.

The preclinical evaluation of this compound involves exploring its mechanism of action, which appears to be multifaceted. Beyond interacting with GABA and dopamine receptors, it may also exert effects through the inhibition of certain enzymes and the modulation of ion channels nih.gov. These findings are crucial in the drug discovery process as they help to elucidate the molecular targets through which this compound mediates its biological activities. Understanding these interactions allows researchers to evaluate this compound as a potential lead compound and to guide the design and synthesis of related derivatives with potentially improved efficacy or target specificity. The identification of its influence on neuroinflammatory pathways, such as the NLRP3 inflammasome, also broadens its potential as a candidate for conditions where neuroinflammation plays a significant role nih.gov.

Development of Novel Therapeutic Strategies Based on this compound Related Findings

The preclinical findings associated with this compound have implications for the development of novel therapeutic strategies. The observed anticonvulsant properties suggest its potential utility in developing treatments for seizure disorders nih.gov. Strategies could focus on leveraging its interaction with GABA receptors or other identified mechanisms to restore inhibitory neurotransmission nih.gov.

Furthermore, the demonstrated ability of this compound to modulate neuroinflammation, particularly the NLRP3 inflammasome, and reduce BBB dysfunction opens avenues for developing therapeutic strategies for conditions characterized by neuroinflammatory processes nih.gov. This could involve exploring its use in mitigating inflammation-driven neuronal damage or improving BBB integrity in various neurological insults. The impact on brain acylation systems also suggests potential strategies targeting these pathways for therapeutic benefit nih.gov.

Future Directions in Ptz 256 Research

Exploration of Undiscovered Molecular Interactions and Off-targets of PTZ-256

Future research into this compound will likely focus on a comprehensive exploration of its molecular interactions beyond the initially identified targets like the GABA receptor. As a phenothiazine (B1677639) derivative, this compound may interact with a wider range of neurotransmitter receptors, ion channels, and enzymes, influencing various biological pathways. mdpi.com Identifying these undiscovered molecular interactions is crucial for a complete understanding of this compound's pharmacological profile and potential therapeutic effects.

Furthermore, investigating off-target interactions is a critical aspect of modern drug discovery and development. researchgate.net Off-target binding can contribute to both desired therapeutic effects and unintended side effects. Advanced screening techniques, such as high-throughput screening assays and —omics-based approaches, can be employed to systematically identify proteins and pathways that interact with this compound. Future studies should aim to map the complete molecular interaction landscape of this compound to fully understand its polypharmacology.

Advanced Modeling and Simulation Approaches for Predicting this compound Effects

Advanced computational modeling and simulation approaches are poised to play a significant role in predicting the effects of this compound. Techniques such as molecular docking and dynamics simulations can provide insights into the binding affinities and interactions of this compound with its identified and potential off-targets at an atomic level. nih.gov These methods can help researchers understand how the chemical structure of this compound influences its interactions with biological macromolecules. mdpi.com

Beyond molecular-level simulations, systems biology approaches can utilize computational models to predict the effects of this compound on complex biological networks and pathways. ucl.ac.uk This can involve integrating data from various sources to create models that simulate cellular responses to this compound exposure. Advanced modeling, potentially incorporating artificial intelligence (AI) and machine learning techniques, can enhance the accuracy of these predictions, offering valuable guidance for experimental design and the identification of potential therapeutic applications or liabilities. nih.govresearchgate.net

Integration with Multi-Omics Data for Systems-Level Understanding of this compound Mechanisms

Integrating multi-omics data is essential for gaining a comprehensive, systems-level understanding of this compound's mechanisms of action. precisionbiosciences.combeilstein-journals.org Future research should aim to generate and integrate data from genomics, transcriptomics, proteomics, and metabolomics studies in biological systems treated with this compound. researchgate.netprecisionbiosciences.com

Analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) following this compound administration can reveal the downstream effects of its molecular interactions. beilstein-journals.org Integrating these diverse datasets through sophisticated bioinformatics and computational approaches can help researchers identify affected pathways, understand regulatory networks, and uncover the complex biological processes modulated by this compound. precisionbiosciences.com This integrated approach can provide a holistic view of how this compound impacts cellular function and contributes to its observed or potential pharmacological effects.

Refinement of Preclinical Models Utilizing this compound for Enhanced Predictive Power in Disease Research

The refinement of preclinical models utilizing this compound is crucial for enhancing their predictive power in disease research. PTZ (Pentylenetetrazol), a different chemical compound with a PubChem CID of 6978, is commonly used to induce seizures in animal models for studying epilepsy and screening anticonvulsant compounds. Given that this compound is being investigated for anticonvulsant properties, preclinical models, potentially building upon or refining existing seizure models like those utilizing Pentylenetetrazol, could be valuable. mdpi.com

Q & A

Basic Research Questions

Q. What is the molecular structure of PTZ-256, and how do its functional groups influence its pharmacological activity?

- Methodological Answer: this compound is a phenothiazine derivative with the chemical name 3-(10H-phenothiazin-10-yl)propane-1-amine (molecular weight: 256.37 g/mol, formula: C₁₅H₁₆N₂S) . Key functional groups include the phenothiazine core (a tricyclic system with sulfur and nitrogen) and the terminal amine group. Researchers should use spectroscopic techniques (e.g., NMR, FT-IR) to confirm structural integrity and computational tools (e.g., molecular docking) to predict interactions with biological targets like dopamine receptors .

Q. What established protocols exist for synthesizing this compound with high purity?

- Methodological Answer: Synthesis protocols should emphasize reproducibility and purity validation. For example:

- Step 1: Optimize reaction conditions (e.g., solvent, temperature, catalyst) for the alkylation of phenothiazine with 3-bromopropylamine hydrobromide.

- Step 2: Purify the product via column chromatography or recrystallization.

- Step 3: Validate purity using HPLC (>95% purity) and characterize via melting point analysis and mass spectrometry .

Q. Which in vitro and in vivo models are suitable for preliminary evaluation of this compound’s neuroactive properties?

- Methodological Answer:

- In vitro: Use primary neuronal cultures or cell lines (e.g., SH-SY5Y) to assess effects on neurotransmitter release (e.g., dopamine, serotonin) via ELISA or fluorometry.

- In vivo: Employ rodent models (e.g., forced swim test for antidepressant activity or open-field test for anxiolytic effects). Ensure ethical compliance with guidelines for animal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across experimental models?

- Methodological Answer: Contradictions may arise from differences in bioavailability, model specificity, or experimental design. To address this:

- Step 1: Conduct pharmacokinetic studies to compare absorption and metabolism across species.

- Step 2: Standardize dosing regimens (e.g., mg/kg, administration route) and control for variables like age, sex, and genetic background.

- Step 3: Use meta-analysis to reconcile data from disparate studies, applying statistical tools like random-effects models .

Q. What statistical approaches are recommended for analyzing this compound’s long-term efficacy in neurodegenerative studies?

- Methodological Answer: Longitudinal studies require mixed-effects models to account for repeated measurements and individual variability. For example:

- Fixed effects: Time, treatment group.

- Random effects: Subject-specific variability.

- Validation: Use Kaplan-Meier survival analysis for time-to-event data (e.g., symptom onset delay) and Cox proportional hazards models for covariate adjustment .

Q. How can computational modeling predict this compound’s interactions with novel receptor targets?

- Methodological Answer:

- Step 1: Perform molecular dynamics simulations to map this compound’s binding affinity to receptors (e.g., NMDA, sigma-1 receptors).

- Step 2: Validate predictions via competitive binding assays (e.g., radioligand displacement).

- Step 3: Cross-reference results with structural databases (e.g., PDB) to identify conserved binding motifs .

Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of this compound studies?

- Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata: Record batch-specific synthesis details (e.g., solvent purity, reaction time).

- Data repositories: Share raw datasets (e.g., spectroscopic files, dose-response curves) in platforms like Zenodo or Figshare.

- Reporting: Adhere to journal guidelines for experimental sections, including instrument calibration and statistical thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.